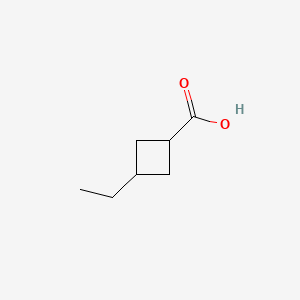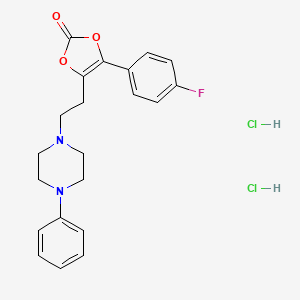
3,5-Diaminobenzotrifluoride
Descripción general
Descripción
3,5-Diaminobenzotrifluoride is an organic compound with the molecular formula C7H7F3N2. It is characterized by the presence of two amino groups and a trifluoromethyl group attached to a benzene ring. This compound is widely used as an intermediate in the synthesis of various high-performance polymers, pharmaceuticals, and agrochemicals due to its unique chemical properties .
Mecanismo De Acción
Target of Action
It is commonly used as an organic synthesis intermediate , suggesting that it may interact with various biological targets depending on the specific context of the synthesis.
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
As an intermediate in organic synthesis, it could potentially be involved in a wide range of biochemical pathways depending on the final products of the synthesis .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
As an intermediate in organic synthesis, its effects would likely depend on the final compounds it is used to produce .
Action Environment
The action, efficacy, and stability of 3,5-Diaminobenzotrifluoride can be influenced by various environmental factors. For instance, it should be stored under inert gas at 2–8 °C . Its reactivity may also be affected by the presence of other chemicals in its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,5-Diaminobenzotrifluoride can be synthesized through the reduction of 4-chloro-3,5-dinitrobenzotrifluoride. One common method involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with sodium formate in acetic acid, in the presence of sodium acetate and palladium on charcoal . Another method involves the use of hydrogen gas in methanol, with magnesium oxide and a palladium on carbon catalyst .
Industrial Production Methods: Industrial production of this compound typically follows the aforementioned synthetic routes, with optimization for large-scale production. The use of catalytic hydrogenation is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diaminobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro groups in the precursor compound are reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions:
Reduction: Sodium formate, acetic acid, sodium acetate, palladium on charcoal, hydrogen gas, methanol, magnesium oxide
Substitution: Various nucleophiles can be used depending on the desired product.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: this compound itself is the major product.
Substitution: Depending on the nucleophile, products can include various substituted benzotrifluorides.
Oxidation: Oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
3,5-Diaminobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers such as polyimides and polyurethanes
Biology: Utilized in the development of fluorescent probes and other biochemical tools.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the production of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
- 3,4-Diaminobenzotrifluoride
- 2,5-Diaminobenzotrifluoride
- 3,5-Dinitrobenzotrifluoride
Comparison: 3,5-Diaminobenzotrifluoride is unique due to the specific positioning of its amino and trifluoromethyl groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of polymers with high thermal stability and low dielectric constants .
Propiedades
IUPAC Name |
5-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSXRDLXTFEHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073170 | |
| Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-53-6 | |
| Record name | 3,5-Diaminobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Benzotrifluorodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzeneamine, 5-[(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-BENZOTRIFLUORODIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89RD529KK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














